molecular formula C11H19Cl3FN3 B6223923 1-[1-(5-fluoropyridin-2-yl)ethyl]piperazine trihydrochloride CAS No. 2763751-06-8

1-[1-(5-fluoropyridin-2-yl)ethyl]piperazine trihydrochloride

Cat. No. B6223923
CAS RN: 2763751-06-8
M. Wt: 318.6
InChI Key:
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Description

1-(1-(5-Fluoropyridin-2-yl)ethyl)piperazine trihydrochloride (FEPT) is an organic compound used in a variety of scientific research applications. It is a derivative of the piperazine molecule, which is a cyclic compound composed of two nitrogen atoms and three carbon atoms. FEPT is a useful building block for organic synthesis and has been used in a wide range of experiments, including studies of enzyme and receptor activity, drug design, and molecular imaging.

Scientific Research Applications

1-[1-(5-fluoropyridin-2-yl)ethyl]piperazine trihydrochloride has a wide range of applications in scientific research. It has been used in studies of enzyme and receptor activity, drug design, and molecular imaging. It has also been used in the synthesis of biologically active compounds, such as inhibitors of enzyme activity and receptor ligands. Furthermore, this compound has been used in the synthesis of organic materials with potential applications in organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of 1-[1-(5-fluoropyridin-2-yl)ethyl]piperazine trihydrochloride is not well understood. However, it is believed that this compound binds to specific sites on proteins, such as enzymes and receptors, and modulates their activity. It is also believed that this compound can form hydrogen bonds with other molecules, which may affect its binding affinity and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the activity of enzymes and receptors in vitro, suggesting that it may have a role in modulating biochemical and physiological processes in vivo.

Advantages and Limitations for Lab Experiments

The advantages of 1-[1-(5-fluoropyridin-2-yl)ethyl]piperazine trihydrochloride for lab experiments include its low cost and ease of synthesis. Additionally, this compound is relatively stable and can be stored for long periods of time. However, it is important to note that this compound is a relatively new compound and its effects have not been thoroughly studied. As such, its potential toxicity and other physiological effects are not fully understood.

Future Directions

There are many potential future directions for the use of 1-[1-(5-fluoropyridin-2-yl)ethyl]piperazine trihydrochloride. It could be used to develop new drugs and drug delivery systems, as well as to study the effects of enzymes and receptors in vivo. Additionally, this compound could be used to synthesize new materials for use in organic electronics and photovoltaics. Furthermore, this compound could be used to study the mechanism of action of other compounds, as well as to develop new imaging techniques. Finally, this compound could be used to study the effects of environmental pollutants on biochemical and physiological processes.

Synthesis Methods

1-[1-(5-fluoropyridin-2-yl)ethyl]piperazine trihydrochloride is synthesized by the reaction of 1-(5-fluoropyridin-2-yl)ethanol and piperazine trihydrochloride. The reaction is conducted in aqueous solution at a temperature of 40-50°C. The reaction proceeds via an S_N2 substitution reaction, in which the ethanol is displaced by the piperazine trihydrochloride. The reaction yields a white, crystalline solid which can be purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[1-(5-fluoropyridin-2-yl)ethyl]piperazine trihydrochloride involves the reaction of 5-fluoropyridine-2-ethanol with piperazine in the presence of a suitable acid catalyst to form the intermediate 1-[1-(5-fluoropyridin-2-yl)ethyl]piperazine. This intermediate is then treated with hydrochloric acid to form the final product, 1-[1-(5-fluoropyridin-2-yl)ethyl]piperazine trihydrochloride.", "Starting Materials": [ "5-fluoropyridine-2-ethanol", "Piperazine", "Suitable acid catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: 5-fluoropyridine-2-ethanol is reacted with piperazine in the presence of a suitable acid catalyst to form the intermediate 1-[1-(5-fluoropyridin-2-yl)ethyl]piperazine.", "Step 2: The intermediate 1-[1-(5-fluoropyridin-2-yl)ethyl]piperazine is treated with hydrochloric acid to form the final product, 1-[1-(5-fluoropyridin-2-yl)ethyl]piperazine trihydrochloride." ] }

CAS RN

2763751-06-8

Molecular Formula

C11H19Cl3FN3

Molecular Weight

318.6

Purity

95

Origin of Product

United States

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